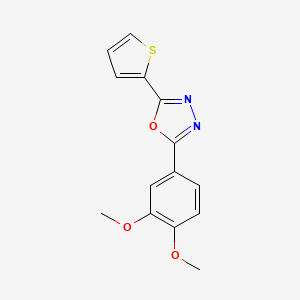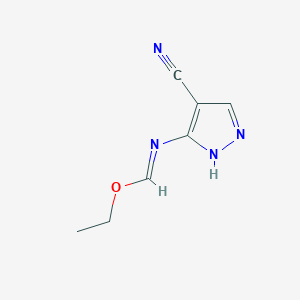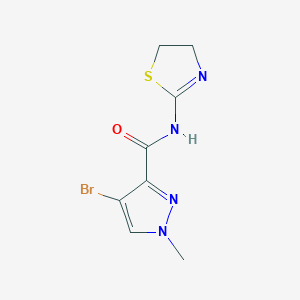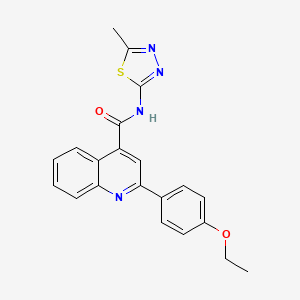![molecular formula C28H26FN3O3 B3481302 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3481302.png)
2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline
Overview
Description
2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline, also known as DFPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of quinoline derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to induce apoptosis (programmed cell death) by activating the caspase pathway. In Alzheimer's disease, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been found to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. In Parkinson's disease, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to protect dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2 pathway.
Biochemical and physiological effects:
2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline, including:
1. Further studies on its mechanism of action in different diseases.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Optimization of its pharmacokinetic properties to enhance its bioavailability and reduce its toxicity.
4. Studies on its potential applications in other diseases, such as diabetes and cardiovascular diseases.
5. Development of 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline-based drug delivery systems for targeted therapy.
Overall, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline is a promising compound that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anticancer activity by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In Parkinson's disease, 2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-26-12-7-19(17-27(26)35-2)25-18-23(22-5-3-4-6-24(22)30-25)28(33)32-15-13-31(14-16-32)21-10-8-20(29)9-11-21/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXDYUKRJSELCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3481219.png)



![4-[3-bromo-4-(dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3481249.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3481262.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481269.png)
![isopropyl 2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3481278.png)

![2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3481310.png)

![isopropyl 4-(aminocarbonyl)-5-{[3-(4-fluorophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3481321.png)
